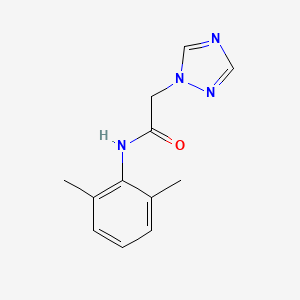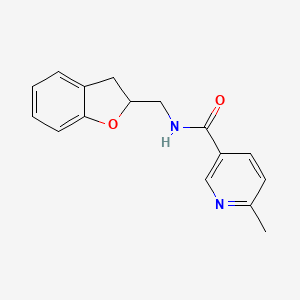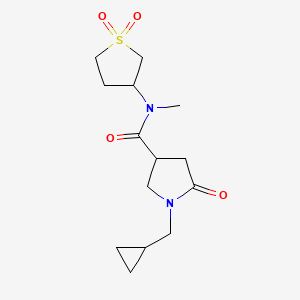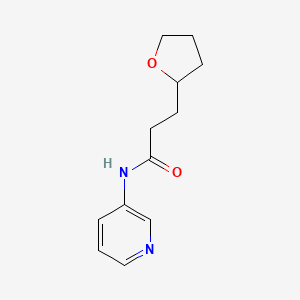
N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL 52537, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 varies depending on the biological system being studied. In neuroscience, it has been shown to modulate the activity of TRPV1 channels by binding to a specific site on the channel. This results in a decrease in calcium influx and a reduction in pain perception.
In cardiovascular medicine, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 inhibits the activity of the angiotensin II type 1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in blood pressure and improved cardiovascular function.
In cancer research, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This results in a decrease in cancer cell growth and an increase in sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 vary depending on the biological system being studied. In neuroscience, it has been shown to reduce pain perception and provide neuroprotection in animal models of stroke and traumatic brain injury.
In cardiovascular medicine, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been shown to decrease blood pressure and improve cardiovascular function in animal models of hypertension and atherosclerosis.
In cancer research, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been shown to inhibit cancer cell growth and sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 in lab experiments is its well-established synthesis method, which allows for reproducible results. It is also relatively stable and has a long shelf life, making it a convenient research tool.
One limitation of using N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain biological systems. It also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537. In neuroscience, further studies are needed to investigate its potential as a therapeutic agent for pain management and neuroprotection. In cardiovascular medicine, more research is needed to determine its potential as a treatment for hypertension and atherosclerosis. In cancer research, further studies are needed to investigate its potential as a sensitizer for chemotherapy and radiation therapy and its potential as a therapeutic agent for various types of cancer.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 involves the reaction of 2-bromophenyl isocyanate with 2-methylmorpholine-4-carboxylic acid in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain a white crystalline powder. This synthesis method has been well-established and reproducible in the laboratory.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been widely used as a research tool to investigate various biological processes. In neuroscience, it has been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain perception. It has also been demonstrated to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In cardiovascular medicine, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been shown to inhibit the activity of the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure and cardiovascular function. It has also been studied for its potential to prevent the development of atherosclerosis.
In cancer research, N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide 52537 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-5-3-2-4-10(11)13/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFHYSJKCFAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)





![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)